molecular formula C21H18F4N4O2S2 B2867195 N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide CAS No. 497060-88-5

N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide

Cat. No. B2867195
CAS RN: 497060-88-5
M. Wt: 498.51
InChI Key: MYEKCLAEWFYMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide is a useful research compound. Its molecular formula is C21H18F4N4O2S2 and its molecular weight is 498.51. The purity is usually 95%.
BenchChem offers high-quality N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Applications and Catalysis

A study on 4-Diazoisochroman-3-imines highlights their use as metal carbene precursors in synthetic chemistry, demonstrating applications in cycloaddition reactions to synthesize complex heterocyclic structures. This suggests that diazo compounds and related structures could serve as versatile intermediates in organic synthesis and catalysis (Ren et al., 2017).

Heterocyclic Compound Synthesis

Research on Benzo[c]cinnoline N-imides illustrates the thermal isomerization and amination reactions used to form various N-substituted derivatives. This work provides insights into the reactivity and synthetic utility of nitrogen-containing heterocycles, which are common in pharmaceuticals and materials science (Gait et al., 1975).

Photolysis and Atom Transfer Reactions

A study on the photolysis of diazo compounds and their interactions with oxiranes and thiiranes sheds light on the atom transfer reactions, relevant to understanding the reactivity of carbene-like structures in photochemical processes (Pezacki et al., 1998).

Multicomponent Reaction Synthesis

The use of a Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution demonstrates a strategy for constructing diazepane or diazocane systems, relevant to the synthesis of complex molecules from simpler precursors (Banfi et al., 2007).

properties

IUPAC Name

N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F4N4O2S2/c22-12-4-1-5-13(23)16(12)18(30)26-20(32)28-8-3-9-29(11-10-28)21(33)27-19(31)17-14(24)6-2-7-15(17)25/h1-2,4-7H,3,8-11H2,(H,26,30,32)(H,27,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYEKCLAEWFYMNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=S)NC(=O)C2=C(C=CC=C2F)F)C(=S)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F4N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(2,6-difluorobenzoyl)carbamothioyl]-1,4-diazepane-1-carbothioyl]-2,6-difluorobenzamide

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